molecular formula C7H13N3S B1351297 (Cyclohexylideneamino)thiourea CAS No. 5351-77-9

(Cyclohexylideneamino)thiourea

Cat. No. B1351297
CAS RN: 5351-77-9
M. Wt: 171.27 g/mol
InChI Key: GYRDZVHNPFBIST-UHFFFAOYSA-N
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Description

“(Cyclohexylideneamino)thiourea” is a chemical compound with the molecular formula C7H13N3S . It is a type of thiourea, which are compounds that play a central role in medicinal chemistry due to their ability to establish stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .


Synthesis Analysis

The synthesis of thiourea compounds typically involves a nucleophilic substitution reaction . A simple and effective method for the preparation of thiourea uses urea and Lawesson’s reagent as the raw materials . The reaction mechanism was analyzed and the most beneficial conditions for the reaction were determined to be: Reaction time = 3.5 h, reaction temperature = 75°C, and mass ratio of urea to Lawesson’s reagent = 2:1 .


Molecular Structure Analysis

Thiourea and its derivatives, such as “(Cyclohexylideneamino)thiourea”, are well-established structures in medicinal and synthetic chemistry . These structural motifs constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .


Chemical Reactions Analysis

The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .


Physical And Chemical Properties Analysis

“(Cyclohexylideneamino)thiourea” has a molecular weight of 171.26 . More detailed physical and chemical properties may be found in specific databases or safety data sheets .

Scientific Research Applications

  • Crystal Structure Analysis :

    • The compound 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, a related thiourea derivative, has been studied for its crystal structure. It shows a chair conformation and forms an intramolecular hydrogen bond, which is significant in crystallography and material sciences (Yamin, Lulo Rodis, & Chee, 2014).
  • Antimicrobial and Antiviral Properties :

    • A series of 2-substituted amino-3-aminocyclopenteno/cyclohexeno[b]thieno[2,3-d]-3,4-dihydropyrimidin-4-ones, similar to thiourea derivatives, were synthesized and evaluated for their antimicrobial and antiviral properties, showing promising activity in this domain (El-Sherbeny et al., 1995).
  • Potential in Medicinal Chemistry :

    • Thiourea derivatives have significant medicinal applications, including as enzyme inhibitors and mercury sensors. They have been investigated for their potential in enzyme inhibition and sensitivity in detecting toxic metals (Rahman et al., 2021).
  • Applications in Organic Chemistry :

    • Research has been conducted on bifunctional thiourea compounds, synthesized from cyclohexanecarbonyl isothiocyanate, for their use in organic reactions, demonstrating significant antioxidant and anti-hemolytic activities. These compounds also show potential in in silico molecular docking studies targeting tuberculosis and cancer (Haribabu et al., 2015).
  • Influence in Plant Growth and Metabolism :

    • Thiourea has been studied for its effects on photosynthesis and nitrogen metabolism in plants under specific conditions, showing significant improvement in plant growth, yield, and water use efficiency (Garg, Burman, & Kathju, 2006).
  • Environmental Applications :

    • Research on green synthesis methods for thiourea derivatives has been conducted, highlighting the importance of environmentally friendly and energy-saving synthesis techniques (Kumavat et al., 2013).

Safety And Hazards

Thiourea compounds, including “(Cyclohexylideneamino)thiourea”, may form combustible dust concentrations in air and are harmful if swallowed . They are suspected of causing cancer and damaging the unborn child . Therefore, appropriate safety precautions should be taken when handling these compounds .

Future Directions

Thiourea and its derivatives continue to be a focus of innovative approaches in medicinal chemistry and organic synthesis . They are being studied for their diverse therapeutic and pharmacological properties, and new methods for their synthesis are being developed . The future of “(Cyclohexylideneamino)thiourea” and similar compounds lies in further understanding their mechanisms of action and improving their safety profiles .

properties

IUPAC Name

(cyclohexylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDZVHNPFBIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385240
Record name (cyclohexylideneamino)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylideneamino)thiourea

CAS RN

5351-77-9
Record name Cyclohexanone thiosemicarbazone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (cyclohexylideneamino)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclohexylideneamino)thiourea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7DUY97A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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